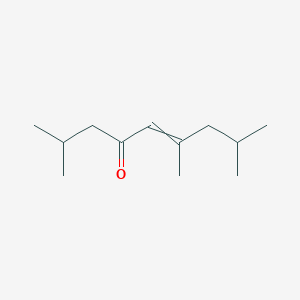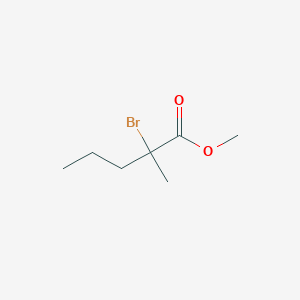
Methyl 2-bromo-2-methylpentanoate
Vue d'ensemble
Description
Methyl 2-bromo-2-methylpentanoate is a chemical compound with the molecular formula C7H13BrO2 . It has a molecular weight of 209.08 .
Molecular Structure Analysis
The InChI code for Methyl 2-bromo-2-methylpentanoate is1S/C7H13BrO2/c1-4-5-7(2,8)6(9)10-3/h4-5H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 2-bromo-2-methylpentanoate has a density of 1.3±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 44.0±0.3 cm3, a polar surface area of 26 Å2, a polarizability of 17.4±0.5 10-24 cm3, and a molar volume of 160.8±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 2-bromo-2-methylpentanoate has been involved in the synthesis of various novel compounds with potential biological activities. For example, Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters using methyl 2-bromo-2-methylpentanoate. These compounds were evaluated for cytotoxicity, anti-inflammatory, and antibacterial activity. Their low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations make them promising for incorporation in prodrugs (Yancheva et al., 2015).
Chemical Synthesis and Analysis
In the field of chemical synthesis, methyl 2-bromo-2-methylpentanoate has been utilized as an intermediate or reactant in various synthetic processes. For instance, Butina (1980) described its role in the synthesis of γ-fluoroisoleucine, demonstrating its utility in creating complex organic compounds (Butina, 1980). Similarly, Maehr and Leach (1978) employed it in the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, highlighting its versatility in synthesizing biologically relevant molecules (Maehr & Leach, 1978).
Spectroscopy and Vibrational Analysis
Methyl 2-bromo-2-methylpentanoate has also been studied for its physical properties, such as in spectroscopy and vibrational analysis. Crowder and colleagues (1980, 1983) conducted detailed analyses of tertiary alkyl bromides including methyl 2-bromo-2-methylpentanoate, providing insights into their conformational behavior and spectral characteristics (Crowder et al., 1980), (Crowder & Jaiswal, 1983).
Potential as a Pharmaceutical Intermediate
The compound has potential applications in pharmaceutical synthesis. Brenna et al. (2012) explored the use of enoate reductases for the biocatalysed synthesis of methyl (S)-2-bromobutanoate, a key intermediate for chiral drugs, highlighting the broader applicability of methyl 2-bromo-2-methylpentanoate derivatives in medicinal chemistry (Brenna et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-bromo-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-5-7(2,8)6(9)10-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRNWXASGBLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-methylpentanoate | |
CAS RN |
18197-70-1 | |
| Record name | methyl 2-bromo-2-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



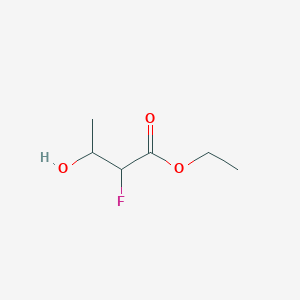
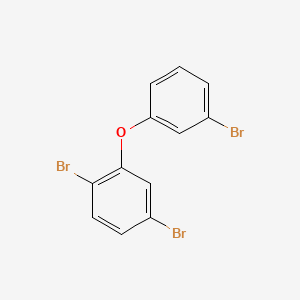
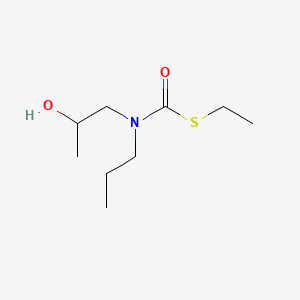
![N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]](/img/structure/B1430607.png)
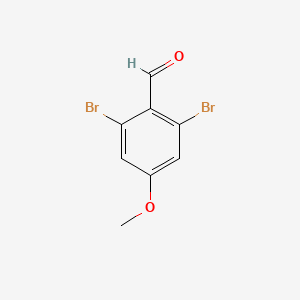
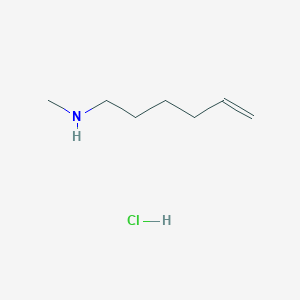
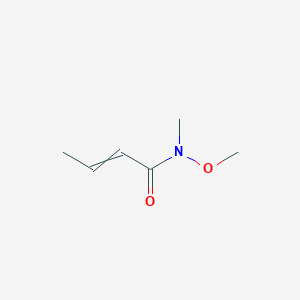
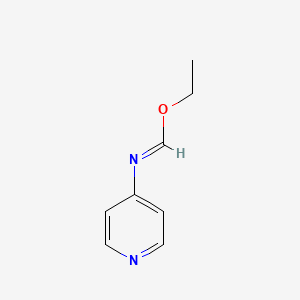
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)
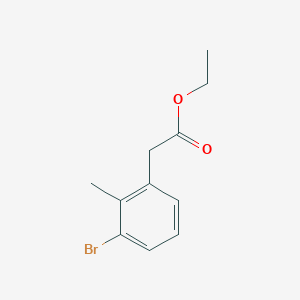
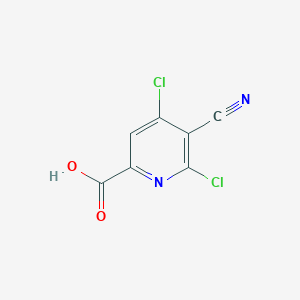
![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)
